1-(2,4-Dihydroxyphenyl)pentan-1-one 1-(2,4-Dihydroxyphenyl)pentan-1-one
Brand Name: Vulcanchem
CAS No.: 15116-13-9
VCID: VC21323784
InChI: InChI=1S/C11H14O3/c1-2-3-4-10(13)9-6-5-8(12)7-11(9)14/h5-7,12,14H,2-4H2,1H3
SMILES: CCCCC(=O)C1=C(C=C(C=C1)O)O
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

1-(2,4-Dihydroxyphenyl)pentan-1-one

CAS No.: 15116-13-9

Cat. No.: VC21323784

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Dihydroxyphenyl)pentan-1-one - 15116-13-9

Specification

CAS No. 15116-13-9
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name 1-(2,4-dihydroxyphenyl)pentan-1-one
Standard InChI InChI=1S/C11H14O3/c1-2-3-4-10(13)9-6-5-8(12)7-11(9)14/h5-7,12,14H,2-4H2,1H3
Standard InChI Key VSJCHGYLCJUPRX-UHFFFAOYSA-N
SMILES CCCCC(=O)C1=C(C=C(C=C1)O)O
Canonical SMILES CCCCC(=O)C1=C(C=C(C=C1)O)O

Introduction

1-(2,4-Dihydroxyphenyl)pentan-1-one, also known as 2,4-dihydroxy-valerophenone, is a chemical compound with the CAS number 15116-13-9. It has a molecular formula of C11H14O3 and a molecular weight of 194.22 g/mol . This compound is of interest in various chemical and pharmaceutical applications, including as a potential impurity in certain pharmaceutical products.

Synthesis and Preparation

The synthesis of 1-(2,4-Dihydroxyphenyl)pentan-1-one can be achieved through various methods, including Friedel-Crafts acylation. This process involves the reaction of a phenolic compound with a suitable acyl chloride or anhydride in the presence of a catalyst like zinc(II) chloride . The yield and purity of the product can vary based on the reaction conditions.

Applications and Impurities

1-(2,4-Dihydroxyphenyl)pentan-1-one is noted as a potential impurity in the synthesis of certain pharmaceutical compounds, such as bupivacaine . Its presence can affect the purity and efficacy of the final pharmaceutical product. Therefore, understanding its chemical properties and synthesis pathways is crucial for quality control in pharmaceutical manufacturing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator